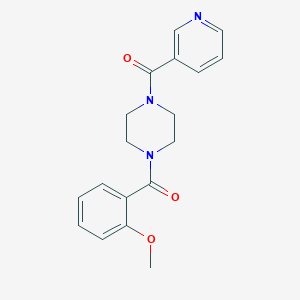

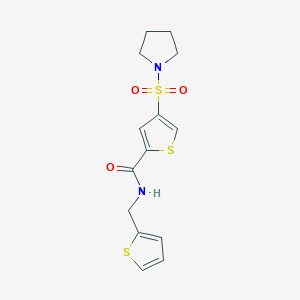

![molecular formula C18H24N4O3 B5551341 N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that have been explored for their diverse biological activities and chemical properties. The structure incorporates elements such as the 1,2,4-oxadiazole ring and morpholine moiety, which are often seen in compounds with significant pharmacological potential.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions starting from basic building blocks like oxadiazole derivatives and morpholine. A common approach might include the coupling of a morpholine moiety with an oxadiazole ring-bearing halogenated precursor under conditions that facilitate nucleophilic substitution reactions (Mamatha S.V et al., 2019).

Molecular Structure Analysis

Structural characterization is typically achieved using techniques such as NMR, IR, and Mass Spectrometry, complemented by single-crystal X-ray diffraction to determine the precise molecular geometry. These studies reveal the monoclinic crystal system and specific lattice parameters for closely related compounds, providing insights into molecular conformations and intermolecular interactions (Mamatha S.V et al., 2019).

Scientific Research Applications

Therapeutic Applications

Antimicrobial and Antioxidant Activities : Compounds with the oxadiazole ring, such as those synthesized from reactions involving morpholine, have been evaluated for their antimicrobial activities. For instance, 1,2,4-triazole derivatives have shown promising results against a range of microorganisms, indicating potential uses in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, some of these compounds have exhibited antioxidant properties, which could be beneficial in addressing oxidative stress-related diseases.

Anticancer Evaluation : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines. This suggests potential for the development of new anticancer therapies (Ravinaik et al., 2021).

Chemical Synthesis and Material Science

Corrosion Inhibition : The oxadiazole derivatives have been investigated for their inhibitive properties on corrosion, demonstrating effectiveness in protecting materials in simulated cooling water systems. This application is crucial for extending the lifespan of metals in industrial settings (Rochdi et al., 2014).

Polymer Synthesis : Research on controlled polymerization, such as the RAFT polymerization of N-isopropylacrylamide, highlights the importance of specific chemical groups in developing thermoresponsive polymers for drug delivery applications (Convertine et al., 2004).

properties

IUPAC Name |

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-13(2)22(18(23)21-8-10-24-11-9-21)12-16-19-17(20-25-16)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTFQGXGRFMCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)